An In-depth Technical Guide to the Synthesis and Characterization of (Z)-ethyl 2-cyano-3-ethoxyacrylate
An In-depth Technical Guide to the Synthesis and Characterization of (Z)-ethyl 2-cyano-3-ethoxyacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, is a pivotal building block in organic synthesis, valued for its versatile reactivity.[1][2] Its unique structure, featuring electrophilic and nucleophilic centers, makes it a sought-after intermediate in the creation of a wide array of heterocyclic compounds and pharmacologically active molecules, including anti-inflammatory agents.[1] This guide provides a comprehensive overview of the synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate via the Knoevenagel condensation, details a robust experimental protocol, and outlines a full suite of characterization techniques to validate the product's identity, purity, and stereochemistry.
Strategic Importance in Synthesis
The strategic importance of ethyl 2-cyano-3-ethoxyacrylate lies in the orchestrated reactivity of its functional groups. The cyano and ester groups act as powerful electron-withdrawing groups, polarizing the C=C double bond and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed by medicinal chemists and synthetic researchers to construct complex molecular architectures.
Synthesis via Knoevenagel Condensation
The most prevalent and efficient method for preparing ethyl 2-cyano-3-ethoxyacrylate is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an orthoformate ester, which serves as a carbonyl equivalent.
Reaction Mechanism
The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates both the formation of the key reactive intermediate and the subsequent dehydration step.
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Formation of the Enol Ether: Ethyl cyanoacetate reacts with triethyl orthoformate. Acetic anhydride acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product.
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Elimination: An ethanol molecule is eliminated to form the stable, conjugated product, ethyl 2-cyano-3-ethoxyacrylate. The reaction conditions generally favor the formation of the thermodynamically more stable Z-isomer.
The general mechanism, a Knoevenagel condensation, involves the deprotonation of the active methylene compound to form a carbanion, which then attacks a carbonyl carbon.[3][4] This is followed by a dehydration step to yield the final α,β-unsaturated product.[4]
Caption: Workflow for the synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate.
Field-Proven Experimental Protocol
This protocol is designed for reliability and high yield. The self-validating aspect lies in the in-process controls and the final characterization, which confirms the outcome.
Materials:
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Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
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Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
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Magnetic stirrer
Procedure:
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Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head.
-
Charging the Reactor: In the flask, combine ethyl cyanoacetate and triethyl orthoformate in a 1:1.5 molar ratio. Add an equimolar amount of acetic anhydride relative to the ethyl cyanoacetate.
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Reaction: Heat the mixture gently with stirring. The reaction is endothermic initially, and the temperature should be maintained to allow for the slow distillation of the ethyl acetate byproduct, which serves as a visual indicator of reaction progress.
-
Driving to Completion: Continue heating for 2-4 hours. The temperature of the reaction mixture will gradually rise as the lower-boiling reactants are consumed.
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Isolation: Once the reaction is complete (as determined by TLC or GC analysis), the crude product is isolated. The excess triethyl orthoformate and acetic anhydride can be removed by distillation under reduced pressure.
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Purification: The resulting crude product is then purified by fractional vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure (Z)-ethyl 2-cyano-3-ethoxyacrylate as a faint yellow solid or oil.[1]
Expert Insight: The key to a high yield of the desired Z-isomer is careful temperature control during the reaction and distillation. Rapid heating can lead to side reactions and a lower-quality product. The use of acetic anhydride is critical as it effectively scavenges the ethanol formed, preventing a reversible reaction and driving the equilibrium forward.
Comprehensive Characterization
Thorough characterization is non-negotiable to confirm the structural integrity, purity, and isomeric identity of the synthesized compound.
Physical Properties
The synthesized compound should be a faint yellow solid or liquid at room temperature.[1][5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | [1][6] |
| Molecular Weight | 169.18 g/mol | [5][6] |
| Melting Point | 49-53 °C | [1][2] |
| Boiling Point | 190-191 °C at 30 mmHg | [1][2] |
| Appearance | Faint yellow solid | [1] |
| CAS Number | 94-05-3 | [1][6] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural proof. Below are the expected results for (Z)-ethyl 2-cyano-3-ethoxyacrylate.
Caption: Logical workflow from purified product to structural validation.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is crucial for confirming the presence of all proton environments and for verifying the stereochemistry.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =C-H | ~8.03 | Singlet | 1H |
| -O-CH₂- (ethoxy on acrylate) | ~4.37 | Quartet | 2H |
| -O-CH₂- (ester) | ~4.27 | Quartet | 2H |
| -CH₃ (ethoxy on acrylate) | ~1.45 | Triplet | 3H |
| -CH₃ (ester) | ~1.33 | Triplet | 3H |
| (Solvent: CDCl₃, 400 MHz)[7] |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | ~162.0 |
| =C-O (enol ether) | ~155.0 |
| C≡N (nitrile) | ~115.0 |
| =C(CN) | ~100.0 |
| -O-CH₂- (ethoxy on acrylate) | ~63.0 |
| -O-CH₂- (ester) | ~62.5 |
| -CH₃ (ethoxy on acrylate) | ~14.1 |
| -CH₃ (ester) | ~14.0 |
| (Solvent: CDCl₃, 100 MHz)[8][9] |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | ~2217 | Strong, sharp absorption |
| C=O (Ester) | ~1715 | Strong absorption |
| C=C (Alkene) | ~1596 | Medium to strong absorption |
| C-O (Ether/Ester) | ~1216 | Strong absorption |
| (Sample preparation: KBr pellet or thin film)[3] |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall composition.
| Ion | m/z Value | Description |
| [M]⁺ | 169 | Molecular Ion |
| [M-C₂H₅]⁺ | 140 | Loss of ethyl group |
| [M-OC₂H₅]⁺ | 124 | Loss of ethoxy group |
| [M-COOC₂H₅]⁺ | 96 | Loss of ethyl carboxylate group |
| (Technique: Electron Ionization, EI)[6][7][10] |
Safety and Handling
Ethyl 2-cyano-3-ethoxyacrylate is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[1]
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of (Z)-ethyl 2-cyano-3-ethoxyacrylate. By understanding the underlying mechanism of the Knoevenagel condensation and adhering to a stringent characterization protocol, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science. The self-validating nature of the described workflow, from reaction monitoring to multi-faceted spectroscopic analysis, ensures the production of high-purity material suitable for the most demanding applications.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1715183, Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
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Reddymasu, S. et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]
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MOLBASE (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. Retrieved from [Link]
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The Royal Society of Chemistry (2014). Supplementary Information. Retrieved from [Link]
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ResearchGate (n.d.). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved from [Link]
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Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India - Section A, 91(2). Retrieved from [Link]
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ChemBK (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]
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PubMed (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Retrieved from [Link]
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Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. NIST WebBook. Retrieved from [Link]
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